2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS No.: 1275675-85-8
Cat. No.: VC2947695
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1275675-85-8 |
|---|---|
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H15N3O/c1-18-10-5-2-4-9(8-10)14-16-12-7-3-6-11(12)13(15)17-14/h2,4-5,8H,3,6-7H2,1H3,(H2,15,16,17) |
| Standard InChI Key | WSGXYUFMZRJIKR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N |
Introduction
2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidines. This compound is characterized by its unique structural features, which include a cyclopenta ring fused to a pyrimidine ring, with a 3-methoxyphenyl substituent attached to the second position of the pyrimidine ring. The compound's structure and properties make it a subject of interest in various chemical and biological studies.
Synthesis and Preparation
The synthesis of 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions that require careful control of conditions to achieve the desired product. Common methods may include condensation reactions between appropriate precursors, followed by purification steps to isolate the compound.
Biological Activity and Applications
While specific biological activities of 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine are not extensively documented, compounds within the cyclopenta[d]pyrimidine class have been explored for their potential as therapeutic agents due to their structural similarity to biologically active molecules. These compounds can exhibit a range of biological activities, including enzyme inhibition and receptor modulation, depending on their substituents and structural modifications.
Safety and Handling
Handling 2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine requires caution due to potential irritant properties. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume